molecular formula C11H24ClNO B2437694 (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride CAS No. 2228825-11-2

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B2437694
CAS No.: 2228825-11-2
M. Wt: 221.77
InChI Key: YMIQQOIOISKGBP-UHFFFAOYSA-N
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Description

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a cyclobutyl derivative with a tert-butoxy group and a methanamine moiety. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability . These systems allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butoxy group and methanamine moiety play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is unique due to the presence of both the tert-butoxy group and the cyclobutyl ring, which confer distinct reactivity and properties. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIQQOIOISKGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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